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molecular formula C6H6N2O2 B1297851 4-Methyl-3-nitropyridine CAS No. 5832-44-0

4-Methyl-3-nitropyridine

Cat. No. B1297851
M. Wt: 138.12 g/mol
InChI Key: JLNRJMGYBKMDGI-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

To a solution of potassium ethoxide (3.1 g, 36.2 mmol) in diethyl ether (70 mL) and ethanol (10 mL) under an argon atmosphere was added diethyl oxalate (4.9 mL, 36.2 mmol) and the reaction stirred at rt for 30 min. A solution of 4-methyl-3-nitropyridine (5.0 g, 36.2 mmol) in diethyl ether (20 mL) was added resulting in the immediate formation of a dark red precipitate. The reaction mixture was stirred at rt for 72 h, then cooled to 0° C. and filtered. The solid was dissolved in water (500 mL) acidified to pH 4 with acetic acid and the precipitate collected and dried to give the title compound as a red solid. δH (d6 DMSO): 1.27 (3H, t), 4.25 (2H, q), 6.74 (1H, s), 8.34 (1H, d), 8.43 (1H, d), 8.98 (1H, s); m/z (ES+)=239 [M+H]+.
Name
potassium ethoxide
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[K+].[C:5]([O:12][CH2:13][CH3:14])(=[O:11])[C:6]([O:8]CC)=O.[CH3:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23]>C(OCC)C.C(O)C>[CH2:13]([O:12][C:5](=[O:11])[C:6](=[O:8])[CH2:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23])[CH3:14] |f:0.1|

Inputs

Step One
Name
potassium ethoxide
Quantity
3.1 g
Type
reactant
Smiles
[O-]CC.[K+]
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the immediate formation of a dark red precipitate
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (500 mL)
CUSTOM
Type
CUSTOM
Details
the precipitate collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(CC1=C(C=NC=C1)[N+](=O)[O-])=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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